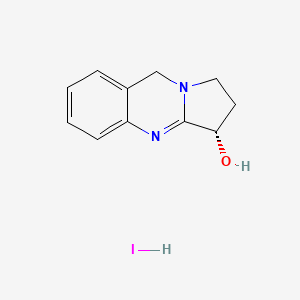

Vasicine hydriodide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

4966-84-1 |

|---|---|

Molecular Formula |

C11H13IN2O |

Molecular Weight |

316.14 g/mol |

IUPAC Name |

(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydroiodide |

InChI |

InChI=1S/C11H12N2O.HI/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m0./s1 |

InChI Key |

LGDVKJUPIBJYFG-PPHPATTJSA-N |

Isomeric SMILES |

C1CN2CC3=CC=CC=C3N=C2[C@H]1O.I |

Canonical SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O.I |

Origin of Product |

United States |

Isolation and Extraction Methodologies for Vasicine

Conventional Extraction Techniques from Plant Materials

Conventional methods for isolating vasicine (B45323) rely on established chemical principles that exploit the alkaloid's basic nature and its solubility in various solvents. These techniques form the foundation for more advanced extraction protocols.

Acid-Base Extraction Methods

The most common conventional approach for isolating vasicine is the acid-base extraction method. researchgate.netnih.gov This technique leverages the basic properties of the alkaloid nitrogen atoms in vasicine's structure. The general process involves multiple steps:

Initial Extraction : The dried and powdered leaves of Adhatoda vasica are first extracted with an alcohol, such as methanol (B129727) or ethanol, to pull a wide range of compounds, including vasicine, into the solvent. akjournals.comgoogle.com

Acidification : The alcoholic extract is then treated with a dilute acid, such as hydrochloric acid (HCl), sulfuric acid (H2SO4), or an organic acid like citric acid. google.comthepharmajournal.com This step protonates the basic nitrogen atoms in the vasicine molecule, converting it into a water-soluble salt.

Removal of Impurities : The acidified aqueous solution, now containing the vasicine salt, is washed with a nonpolar organic solvent like chloroform (B151607) or n-hexane. akjournals.comthepharmajournal.com This removes non-basic impurities such as fats, waxes, and other lipophilic compounds, which remain in the organic layer while the vasicine salt stays in the aqueous layer.

Basification : The purified aqueous layer is then made alkaline by adding a base, typically ammonia (B1221849) (NH3) or sodium hydroxide (B78521) (NaOH), to a pH of around 9-9.5. google.comthepharmajournal.com This deprotonates the vasicine salt, converting it back to its free base form, which is less soluble in water and more soluble in organic solvents.

Final Extraction : The basified solution is exhaustively extracted with an organic solvent, most commonly chloroform. google.comthepharmajournal.com The vasicine free base dissolves into the chloroform layer, which is then separated, dried, and evaporated to yield a crude alkaloid residue. This process can be repeated to increase the purity of the final product. google.com

Solvent Selection and Optimization for Vasicine Recovery

The choice of solvent is critical at various stages of extraction and significantly impacts the yield and purity of the isolated vasicine. Both the initial extraction from the plant matrix and the subsequent liquid-liquid partitioning rely on the differential solubility of vasicine and its impurities.

For the initial extraction from powdered leaves, methanol has been identified as a highly effective solvent. tandfonline.com In successive extraction protocols, where the plant material is extracted sequentially with solvents of increasing polarity, methanol yields the highest amount of vasicine after nonpolar and medium-polarity compounds have been removed by solvents like hexane, chloroform, and ethyl acetate. tandfonline.com In studies comparing individual solvent extractions, a 30% aqueous methanol solution showed the best performance for simultaneously recovering both vasicine and its oxidized derivative, vasicinone (B1682191). tandfonline.com

The efficiency of different solvents in extracting vasicine is summarized below.

| Solvent | Solvent Type | Extraction Stage | Relative Efficiency/Finding | Reference |

|---|---|---|---|---|

| Methanol | Alcohol | Initial/Successive | Identified as the most effective solvent for vasicine in successive extraction protocols. | tandfonline.comfigshare.com |

| 30% Aqueous Methanol | Aqueous | Initial (Individual) | Recommended for the best recovery of vasicinone and provides a high yield of vasicine. | tandfonline.com |

| Ethanol | Alcohol | Initial | Commonly used for initial extraction from plant material. | nih.govnih.gov |

| Chloroform | Chlorinated | Liquid-Liquid Partitioning | Used to extract the vasicine free base after basification of the aqueous acidic solution. | akjournals.comthepharmajournal.com |

| Ethyl Acetate | Ester | Initial/Successive | Used in successive extraction; shows positive results in qualitative alkaloid tests. | tandfonline.comnih.gov |

| Acetone | Ketone | Initial/Successive | Can dissolve both hydrophilic and lipophilic compounds; used in successive extractions. | tandfonline.comijrdpl.com |

Chromatographic Isolation Procedures

Following the initial extraction, the crude vasicine residue contains a mixture of alkaloids and other impurities. Chromatographic techniques are essential for purifying vasicine to a high degree. thepharmajournal.comresearchgate.net

Column Chromatography (CC) is a primary method for purification. akjournals.com The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. researchgate.netnih.gov A solvent system (mobile phase) is then passed through the column. Different compounds travel down the column at different rates based on their affinity for the stationary and mobile phases, allowing for their separation. For vasicine, a common mobile phase is a gradient of chloroform and methanol. akjournals.com Fractions are collected sequentially and monitored for the presence of vasicine.

Thin Layer Chromatography (TLC) is used to monitor the separation process during column chromatography and to identify the fractions containing vasicine. ijrdpl.com A small amount of each fraction is spotted on a silica-coated TLC plate, which is then developed in a suitable mobile phase, such as a chloroform-methanol mixture (e.g., 9:1 ratio). ijrdpl.com The spots are visualized under UV light (at 254 nm) or by spraying with a reagent like Dragendorff's reagent, which produces a characteristic orange spot for alkaloids. thepharmajournal.com The retention factor (Rf value) of the sample spot is compared to that of a standard vasicine sample to confirm its identity. Reported Rf values for vasicine are approximately 0.55 to 0.65, depending on the specific mobile phase used. thepharmajournal.comijrdpl.com

Modified and Improved Extraction Processes

To overcome the limitations of conventional methods, such as low yield and product degradation, researchers have developed modified and improved extraction processes.

Enhanced Yield Approaches

Several strategies have been employed to increase the recovery of vasicine from Adhatoda vasica. One significant improvement involves the use of milder acids during the acid-base extraction. A patented process uses an aqueous solution of an organic acid, such as citric acid, instead of strong mineral acids like H2SO4 or HCl. google.com This approach reportedly achieves a vasicine recovery of 2.0%, which is higher than yields from methods using strong acids. google.com The process also avoids chromatographic separation, making it more cost-effective and scalable for industrial production. google.com

Another modern technique for enhancing yield is Microwave-Assisted Extraction (MAE) . This method uses microwave energy to heat the solvent and plant material, which can accelerate the extraction process and increase the yield of the target compound. Studies have shown that MAE can be more effective for vasicine extraction than conventional methods like reflux distillation. researchgate.netresearchgate.net

The table below presents data on different extraction methods and their reported yields.

| Extraction Method | Key Modification/Technique | Reported Yield | Reference |

|---|---|---|---|

| Modified Acid-Base Extraction | Use of organic acid (e.g., citric acid) instead of mineral acid. | 2.0% recovery of vasicine. | google.com |

| Microwave-Assisted Extraction (MAE) | Application of microwave energy. | 2.44 g vasicine per kg of dried leaf (0.244%). | researchgate.net |

| Conventional Reflux Distillation | Standard heat-based extraction. | Yields a high amount of crude extract (98.29 g/kg) but is less effective for pure vasicine extraction compared to MAE. | researchgate.net |

| Soxhlet Extraction | Continuous extraction with a hot solvent. | Commonly used, but specific yield can vary based on solvent and duration. | akjournals.comijrdpl.com |

Techniques for Minimizing Degradation Products

A significant challenge during vasicine extraction is its potential degradation, particularly its oxidation to vasicinone. This conversion can be accelerated by certain conditions, such as the use of hot water or strong acids during extraction. google.comgoogle.com

To minimize the formation of degradation products, several precautions are taken:

Avoiding High Temperatures : Processes that involve boiling the plant material in water are often avoided, as this can promote the auto-oxidation of vasicine to vasicinone. google.com

Using Milder Acids : As mentioned, employing weak organic acids like citric, tartaric, or acetic acid instead of strong mineral acids can considerably reduce the degradation of vasicine. google.comgoogle.com

Room Temperature Extraction : Performing the initial alcoholic extraction at ambient or room temperature, rather than refluxing at high temperatures, helps preserve the integrity of the vasicine molecule. google.comgoogle.com

By carefully controlling the pH, temperature, and choice of solvents, these improved methods can successfully isolate vasicine with higher purity and yield, reducing the presence of unwanted byproducts like vasicinone.

Influence of Biological and Environmental Factors on Vasicine Yield

The biosynthesis and accumulation of vasicine in Adhatoda vasica are significantly influenced by seasonal changes, leading to notable variations in the alkaloid's yield throughout the year. pnrjournal.comresearchgate.net This fluctuation is a critical factor for optimizing harvesting periods to obtain the maximum medicinal value from the plant. pnrjournal.comresearchgate.net Research has consistently shown that the concentration of vasicine and total alkaloids in the leaves, the primary commercial source, does not remain constant. nih.gov

Studies investigating these seasonal dynamics have reported different peak periods for vasicine concentration, likely due to variations in geographical location, altitude, and specific climatic conditions of the study areas. For instance, one study involving monthly collection and analysis of A. vasica leaves found that the highest concentration of vasicine occurred during the winter season. pnrjournal.comresearchgate.net Another detailed analysis identified the rainy season, specifically from June to September, as the period when vasicine content was significantly higher, particularly in plants grown at higher altitudes. pnrjournal.com A separate study pinpointed the month of September as the ideal time for collection to achieve the maximum yield of vasicine. phytojournal.com Yet another investigation recorded optimal levels of alkaloids in both the roots and leaves during the month of January. researchgate.net

These variations underscore the complex interplay between the plant's metabolic processes and environmental cues like temperature, rainfall, and daylight hours. The phytochemical composition fluctuates in response to these seasonal shifts. pnrjournal.com While the presence of key alkaloids remains consistent, their concentration levels change, impacting the potency of the raw material. pnrjournal.com Therefore, harvesting Adhatoda vasica leaves in the correct season is essential to ensure a high yield of vasicine for pharmaceutical applications. pnrjournal.comresearchgate.net

The following tables present data from various studies, illustrating the impact of seasonal changes on vasicine content.

Table 1: Monthly Variation of Vasicine Content in Adhatoda vasica Leaves

This table showcases the findings of a study that identified the rainy season as the period of highest vasicine yield.

| Month | Season | Vasicine Content (% Yield mg/g) |

| June - Sept | Rainy | High and significantly variable |

| Oct - Jan | Winter | Lower than rainy season |

| Feb - May | Summer | Variable |

Data sourced from a study that observed peak vasicine content during the rainy season at high altitudes. pnrjournal.com

Table 2: Seasonal Peak for Vasicine Yield from a Separate Study

This table highlights findings from another research effort that determined a specific month to be optimal for harvesting.

| Collection Period | Vasicine Yield (%) | Conclusion |

| September | 11.6 | Identified as the best season for maximum yield. |

| Other Seasons | Lower | Yields were suboptimal compared to September. |

Data derived from a study that compared six different seasons and concluded September offered the highest vasicine content. phytojournal.com

Synthetic Chemistry and Derivatization of Vasicine

Total Synthesis Approaches for Vasicine (B45323)

The total synthesis of vasicine, also known as peganine, has been achieved through various chemical strategies. Early syntheses often targeted the racemic mixture (dl-vasicine), providing foundational methodologies for constructing the characteristic pyrrolo[2,1-b]quinazoline core. One notable approach involves the reaction of anthranilic acid derivatives with appropriate pyrrolidine-based precursors to build the fused heterocyclic system. These methods have been refined over the years to improve yields and simplify procedures.

Natural vasicine is optically active, prompting the development of asymmetric syntheses to produce specific stereoisomers. The synthesis of optically active vasicinone (B1682191), a closely related oxidized derivative of vasicine, provides significant insight into strategies applicable to vasicine itself.

One successful approach utilizes a chiral synthon, such as (3S)-3-hydroxy-γ-lactam derived from L-aspartic acid, to introduce the desired stereochemistry. This chiral building block is elaborated through a series of reactions, including a tandem Staudinger/intramolecular aza-Wittig reaction, to construct the quinazoline (B50416) ring system with a defined stereocenter.

Another key strategy involves the asymmetric oxidation of a precursor like deoxyvasicinone. This method employs chiral oxidizing agents, such as (1S)-(+)- or (1R)-(-)-(10-camphorsulfonyl)oxaziridine (Davis reagents), to introduce a hydroxyl group at the chiral center with a degree of enantioselectivity. The treatment of the aza-enolate anion of deoxyvasicinone with the (S)-(+)-reagent, for instance, yields (R)-(+)-vasicinone. Such methods are crucial for preparing specific enantiomers to study their differential biological activities.

| Strategy | Key Features | Example Precursor/Reagent |

| Chiral Synthon Approach | Utilizes a pre-existing chiral molecule to build the vasicine scaffold. | (3S)-3-hydroxy-γ-lactam |

| Asymmetric Oxidation | Introduces chirality through an enantioselective oxidation step. | Deoxyvasicinone and a Davis reagent |

Synthesis and Formation of Vasicine Hydriodide

Vasicine, being a basic alkaloid, readily forms salts upon reaction with acids. These salts often exhibit improved solubility and stability compared to the freebase form, making them suitable for various applications. This compound is the salt formed from the reaction of vasicine with hydroiodic acid.

The formation of an alkaloid hydriodide salt is a standard acid-base reaction. While specific literature detailing the synthesis of this compound is not abundant, the general procedure for forming alkaloid salts can be applied. This process typically involves the following steps:

Dissolution : The vasicine freebase is dissolved in a suitable organic solvent, such as ethanol, methanol (B129727), or chloroform (B151607), where the alkaloid is soluble.

Acidification : A solution of hydroiodic acid (HI) is added to the vasicine solution. The reaction is generally stoichiometric, where the basic nitrogen atom in the vasicine molecule is protonated by the acid.

Precipitation : The resulting this compound salt, being less soluble in the organic solvent than the freebase, precipitates out of the solution. The reaction mixture may be cooled to enhance the precipitation and maximize the yield.

Isolation : The precipitated salt is then isolated through filtration, washed with a small amount of cold solvent to remove any residual impurities, and subsequently dried.

Historical chemical literature confirms the preparation of this compound dihydrate, which presents as needles with a melting point of 195°C once dried drugfuture.com.

The purity and crystalline quality of this compound are critical for its characterization and potential use. Optimization of the crystallization process is key to obtaining a high-purity product.

Key Optimization Parameters:

Solvent System : The choice of solvent is crucial. A solvent is required that fully dissolves the vasicine freebase but has low solubility for the hydriodide salt. Mixed solvent systems can be employed to fine-tune solubility and promote the growth of well-defined crystals.

Temperature : Controlling the temperature during precipitation is essential. Slow cooling of the reaction mixture can lead to the formation of larger, more ordered crystals, which are typically purer than fine powders that may trap impurities.

Recrystallization : For further purification, the crude this compound can be recrystallized. This involves dissolving the salt in a minimal amount of a suitable hot solvent (or solvent mixture) and allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution.

Rate of Evaporation : Slow evaporation of the solvent from a saturated solution of the salt is another effective method for growing high-quality single crystals.

Techniques such as column chromatography are often used to purify the initial vasicine extract before salt formation to ensure a high-purity starting material google.com.

Synthesis of Vasicine Analogs and N-Heterocyclic Derivatives

To explore and improve upon the biological activities of vasicine, numerous analogs and derivatives have been synthesized. These efforts are guided by structure-activity relationship (SAR) studies aimed at identifying the key structural features responsible for its therapeutic effects.

Structural modifications of the vasicine scaffold have been explored across all three of its rings (A, B, and C) to develop compounds with enhanced potency and selectivity for various biological targets.

Key Areas of Modification:

Ring C Expansion : One of the most successful modifications involves expanding the five-membered C ring to a seven-membered ring, leading to the synthesis of 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (RLX). This analog was reported to be significantly more potent as a bronchodilatory agent than aminophylline google.com.

Ring A and B Substitution : A series of new compounds have been synthesized with modifications in rings A and B to evaluate their antihistaminic activity and develop more potent bronchodilators google.com.

Semi-Synthetic Derivatives : Semi-synthetic transformations using vasicine as a precursor have been performed to create novel derivatives. For example, acetylation of vasicine has been used to generate new compounds for evaluation in different therapeutic areas bdpsjournal.org. Another semi-synthetic analogue, designated R8, was shown to suppress Th2 cytokine production and eosinophil recruitment in murine models of asthma, suggesting its potential in treating allergic airway inflammation google.com.

Pyrrolidine (B122466) Ring Derivatives : Naturally inspired semi-synthetic transformations of the pyrrolidine ring have been prepared from vasicine to develop multi-target-directed ligands for potential use in Alzheimer's disease researchgate.net.

Semi-Synthetic Transformations of Vasicine

Vasicine, a quinazoline alkaloid naturally occurring in the plant Adhatoda vasica, has served as a versatile scaffold for semi-synthetic modifications aimed at creating novel derivatives with diverse chemical properties. researchgate.netnih.gov These transformations primarily target the functional groups and structural framework of the vasicine molecule, including its A, B, and C rings, to explore structure-activity relationships. researchgate.net

A number of semi-synthetic analogs of vasicine have been developed through various chemical reactions. nih.gov For instance, modifications of the C ring have been explored, converting the five-membered ring into a seven-membered one to produce compounds like 7,8,9,10-Tetrahydroazepino[2,1-b] quinazolin-12(6H)one. researchgate.netijpsr.com Other transformations involve substitutions on the A and B rings. researchgate.net

One common semi-synthetic modification is the acetylation of vasicine. Treatment of vasicine with acetic anhydride and pyridine results in the formation of an acetyl vasicine derivative. newdrugapprovals.orgbdpsjournal.org Another derivative, vasicinone, is an auto-oxidation product of vasicine and can also be formed through chemical oxidation. researchgate.netresearchgate.net Further derivatization has led to the development of compounds such as bromhexine and ambroxol, which are used as expectorants. researchgate.net

Recent research has focused on creating 3-OH pyrrolidine derivatives from vasicine as a synthetic precursor. nih.gov These semi-synthetic transformations have yielded a series of analogs, with specific compounds like VA10 emerging as a lead molecule in certain studies. nih.gov The synthesis of these derivatives often involves multi-step processes starting from the natural vasicine alkaloid. researchgate.net

The following table summarizes some of the semi-synthetic derivatives of vasicine and the types of transformations involved:

| Parent Compound | Transformation | Resulting Derivative | Reference |

| Vasicine | Ring expansion of Ring C | 7,8,9,10-Tetrahydroazepino[2,1-b] quinazolin-12(6H)one | researchgate.netijpsr.com |

| Vasicine | Acetylation | Acetyl vasicine | newdrugapprovals.orgbdpsjournal.org |

| Vasicine | Oxidation | Vasicinone | researchgate.netresearchgate.net |

| Vasicine | Derivatization | Bromhexine | researchgate.net |

| Vasicine | Derivatization | Ambroxol | researchgate.net |

| Vasicine | Semi-synthetic transformation | 3-OH pyrrolidine derivatives (e.g., VA10) | nih.gov |

These semi-synthetic efforts highlight the chemical tractability of the vasicine molecule and the potential for generating a wide array of derivatives. The structural modifications often lead to changes in the compound's physicochemical and biological properties, which is a key aspect of medicinal chemistry research. tmu.edu.tw

Structural Elucidation and Advanced Characterization of Vasicine and Its Hydriodide

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable in the characterization of organic compounds like vasicine (B45323) and its salts. By analyzing the interaction of these molecules with electromagnetic radiation, detailed structural information can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for identifying chromophores, the parts of a molecule that absorb light in the UV-Vis spectrum. The UV spectrum of vasicine, typically recorded in solvents like methanol (B129727) or ethanol, reveals characteristic absorption bands that are indicative of its quinazoline (B50416) ring system.

Research has shown that vasicine exhibits strong absorption bands in the UV region. In methanol, vasicine has shown absorption maxima (λmax) at approximately 280 nm, 282 nm, 290 nm, and 298 nm. who.intijpsonline.comnih.gov One study also reported a λmax of 302 nm for vasicine hydrochloride in DMSO. amazonaws.comresearchgate.net These absorptions are attributed to the π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems of the molecule.

Table 1: UV-Vis Absorption Maxima for Vasicine and its Hydrochloride Salt

| Compound | Solvent | λmax (nm) | Reference(s) |

|---|---|---|---|

| Vasicine | Methanol | 280, 298 | who.intijpsonline.com |

| Vasicine | Methanol | 282, 222 | nih.gov |

| Vasicine | Methanol | 290 | who.int |

| Vasicine Hydrochloride | DMSO | 302 | amazonaws.comresearchgate.net |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of vasicine displays several characteristic absorption bands that confirm its key structural features.

Key IR absorption bands for vasicine include:

O-H Stretching: A broad band in the region of 3300-3400 cm⁻¹ indicates the presence of the hydroxyl (-OH) group. bdpsjournal.orgijbpas.com

C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretching are observed around 3063 cm⁻¹ and 2848 cm⁻¹, respectively. bdpsjournal.org

C=N Stretching: A characteristic absorption for the quinazoline C=N bond is typically seen around 1630 cm⁻¹. bdpsjournal.orgnih.gov

C=C Stretching: Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. bdpsjournal.org

C-O Stretching: The C-O stretching of the secondary alcohol is also identifiable. jocpr.com

C-N Stretching: The C-N stretching vibration is observed around 1363 cm⁻¹. jocpr.com

For vasicine hydriodide, the formation of the salt would lead to the protonation of a nitrogen atom, forming a quaternary ammonium (B1175870) iodide. This would result in changes in the IR spectrum. A new, broad absorption band corresponding to the N⁺-H stretching vibration would be expected to appear, typically in the range of 2200-3000 cm⁻¹. The C=N stretching frequency might also be altered due to the change in the electronic environment of the quinazoline ring system.

Table 2: Key IR and FTIR Absorption Bands for Vasicine

| Functional Group | Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|

| O-H Stretching | 3390, 3064 | bdpsjournal.orgnih.gov |

| Aromatic C-H Stretching | 3063 | bdpsjournal.org |

| Aliphatic C-H Stretching | 2847-2848 | bdpsjournal.orgnih.gov |

| C=N Stretching | 1631 | bdpsjournal.orgnih.gov |

| C=C Stretching (Aromatic) | 1595 | bdpsjournal.org |

| C-N Stretching | 1363 | jocpr.com |

| C-O Stretching | 1179 | bdpsjournal.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

The ¹H NMR spectrum of vasicine provides a wealth of information about the number, connectivity, and chemical environment of the protons in the molecule. The spectrum, typically run in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic and aliphatic protons.

Key features of the ¹H NMR spectrum of vasicine include:

Aromatic Protons: The four protons on the benzene (B151609) ring of the quinazoline system typically appear as a multiplet in the range of δ 6.8-7.2 ppm. bdpsjournal.org

Proton at C-3: The proton attached to the carbon bearing the hydroxyl group (C-3) appears as a triplet or broad triplet around δ 4.7-5.2 ppm. nih.gov

Protons at C-9: The two protons of the methylene (B1212753) group adjacent to the aromatic ring (C-9) often appear as a broad singlet or two doublets around δ 4.5-4.8 ppm. nih.gov

Aliphatic Protons: The protons on the pyrrolidine (B122466) ring (at C-1 and C-2) appear as multiplets in the upfield region of the spectrum, typically between δ 2.1 and δ 3.7 ppm. nih.gov

In this compound, the protonation of a nitrogen atom would lead to significant changes in the chemical shifts of nearby protons. The proton attached to the newly formed N⁺-H would give rise to a new signal, often broad and its chemical shift would be dependent on the solvent and concentration. The protons on the carbons adjacent to the protonated nitrogen would be deshielded and would therefore shift downfield.

Table 3: ¹H NMR Chemical Shift Data for Vasicine in CDCl₃

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |

|---|---|---|---|

| H-5, H-6 | 7.14 | m | nih.gov |

| H-7 | 6.96 | brs | nih.gov |

| H-8 | 6.84 | d | nih.gov |

| H-3 | 5.19 | brt | nih.gov |

| H-9 | 4.72, 4.80 | d | nih.gov |

| H-1 | 3.52, 3.70 | m | nih.gov |

| H-2 | 2.25, 2.55 | m | nih.gov |

The ¹³C NMR spectrum of vasicine provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.

Key features of the ¹³C NMR spectrum of vasicine include:

Aromatic Carbons: The carbons of the benzene ring typically resonate in the range of δ 116-134 ppm.

Quinazoline Carbons: The quaternary carbons of the quinazoline system appear at distinct chemical shifts, with C-3a and C-8a appearing around δ 163.9 and δ 116.3 ppm, respectively.

Carbon at C-3: The carbon bearing the hydroxyl group (C-3) resonates around δ 70.2 ppm.

Aliphatic Carbons: The carbons of the pyrrolidine ring (C-1, C-2, and C-9) appear in the upfield region of the spectrum, typically between δ 28.0 and δ 50.7 ppm.

For this compound, the protonation of a nitrogen atom would cause a downfield shift (deshielding) of the adjacent carbon atoms due to the electron-withdrawing inductive effect of the positive charge. The magnitude of this shift would be greatest for the carbons directly bonded to the protonated nitrogen.

Table 4: ¹³C NMR Chemical Shift Data for Vasicine in CDCl₃

| Carbon | Chemical Shift (δ, ppm) | Reference(s) |

|---|---|---|

| C-1 | 50.7 | nih.gov |

| C-2 | 28.0 | nih.gov |

| C-3 | 70.2 | nih.gov |

| C-3a | 163.9 | nih.gov |

| C-4a | 134.0 | nih.gov |

| C-5 | 129.5 | nih.gov |

| C-6 | 126.6 | nih.gov |

| C-7 | 126.2 | nih.gov |

| C-8 | 120.3 | nih.gov |

| C-8a | 116.3 | nih.gov |

| C-9 | 46.8 | nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.

The electron impact mass spectrum of vasicine shows a molecular ion (M⁺) peak at m/z 188, which corresponds to its molecular weight. who.int In electrospray ionization mass spectrometry (ESI-MS), vasicine is typically observed as the protonated molecule [M+H]⁺ at m/z 189. nih.govresearchgate.net

The fragmentation pattern of vasicine in tandem mass spectrometry (MS/MS) provides further structural information. A major fragment ion is often observed at m/z 171, corresponding to the loss of a water molecule ([M+H - H₂O]⁺). nih.govresearchgate.net

For this compound, mass spectrometry would be expected to show the vasicinium cation at m/z 189 in the positive ion mode. The iodide ion (I⁻) would be observed in the negative ion mode at m/z 127. The fragmentation pattern of the vasicinium cation would be similar to that of the protonated vasicine molecule. A physical property that has been noted is the melting point of this compound dihydrate, which is 195°C. newdrugapprovals.org

Table 5: Mass Spectrometry Data for Vasicine

| Ion | m/z | Method | Reference(s) |

|---|---|---|---|

| [M]⁺ | 188.0 | EIMS | who.int |

| [M+H]⁺ | 189.09 | Q-TOF-MS | nih.gov |

| [M+H]⁺ | 189.06 | Q-TOF-MS | researchgate.net |

| Fragment | 171.08 | Q-TOF-MS/MS | nih.govresearchgate.net |

Combined LC-MS/MS Approaches for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique for the definitive structural confirmation of vasicine and its salts like this compound. plos.orgscielo.br This method provides both chromatographic separation and mass-based identification, offering high sensitivity and specificity. nih.gov

In a typical LC-MS/MS workflow, the analyte is first separated on a liquid chromatography column. For vasicine, reverse-phase columns like a C8 or C18 are often employed. nih.govtandfonline.com The separated compound then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). amazonaws.com

The initial mass spectrum (MS) reveals the protonated molecule [M+H]⁺. For vasicine, this appears at a mass-to-charge ratio (m/z) of 189.09. nih.govresearchgate.net This precursor ion is then subjected to fragmentation in a collision cell, generating a product ion spectrum (MS/MS). A major fragment ion for vasicine is observed at m/z 171.08, corresponding to the loss of a water molecule. nih.govresearchgate.net This fragmentation pattern is characteristic of the vasicine structure and serves as a fingerprint for its identification.

Researchers have developed and validated ultra-performance liquid chromatography/quadrupole-time-of-flight mass-spectrometry (UPLC/Q-TOF-MS) methods for the highly sensitive quantification of vasicine. nih.gov These methods can achieve a lower limit of detection of 0.68 ng/ml and a lower limit of quantification of 1.0 ng/ml. nih.gov Such techniques are invaluable for analyzing vasicine content in various plant extracts and formulations. nih.govamazonaws.com

Chromatographic Purity Assessment and Identification

Chromatographic techniques are fundamental for assessing the purity of this compound and for its identification in complex mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) and Densitometric Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for the qualitative analysis of vasicine. researchgate.net In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. semanticscholar.org

For vasicine, various mobile phase systems have been reported to achieve good separation. ijpsonline.comthieme-connect.com A common system consists of ethyl acetate, methanol, and ammonia (B1221849) in varying ratios. semanticscholar.orgijpsonline.comthieme-connect.com After development, the separated spots are visualized, often under UV light at 254 nm or 298 nm. ijpsonline.comthieme-connect.comijam.co.in The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. Reported Rf values for vasicine range from 0.31 to 0.54, depending on the exact mobile phase composition. ijpsonline.comijam.co.inresearchgate.net

Densitometric analysis of the TLC plate allows for the quantification of vasicine. ijpsonline.com By scanning the plate at a specific wavelength, the peak area of the vasicine spot can be measured and correlated to its concentration using a calibration curve. semanticscholar.org This TLC-densitometric method has been validated for its precision, repeatability, and accuracy. semanticscholar.orgijpsonline.com

High Performance Liquid Chromatography (HPLC) and HPLC-DAD

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative technique for the analysis of vasicine. researchgate.net It offers higher resolution, sensitivity, and reproducibility compared to TLC. HPLC coupled with a Diode Array Detector (HPLC-DAD) provides additional spectral information, enhancing the reliability of peak identification. nih.gov

Several HPLC-DAD methods have been developed and validated for the quantification of vasicine in plant materials and commercial products. nih.govnih.gov These methods typically utilize a reverse-phase column, such as a C18 column, and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. tandfonline.com The detection wavelength is often set at the UV maximum of vasicine, which is around 280-282 nm. nih.gov

The method validation includes parameters such as linearity, precision, accuracy, and specificity. nih.govnih.gov Linearity is typically established over a concentration range, for example, from 5.125 to 205 μg/mL. nih.gov The specificity of the method is confirmed by comparing the UV spectrum of the vasicine peak in a sample to that of a reference standard. nih.gov

High Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is an enhanced version of TLC that offers better separation efficiency and quantification accuracy. thieme-connect.comsigmaaldrich.com It is a reliable method for the simultaneous determination of vasicine and its related alkaloids. sigmaaldrich.comnih.gov

For HPTLC analysis of vasicine, pre-coated silica gel 60 F254 plates are commonly used. thieme-connect.comijam.co.in A variety of mobile phases can be employed, with one example being a mixture of methanol, toluene, dioxane, and ammonia. thieme-connect.comthepharmajournal.com After development, the plates are scanned densitometrically at a specific wavelength, such as 254 nm or 270 nm, to quantify the vasicine content. thieme-connect.comijam.co.insigmaaldrich.com

HPTLC methods for vasicine have been validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating their accuracy, precision, and reproducibility. ijam.co.in These methods are suitable for routine quality control of herbal raw materials and formulations containing vasicine. semanticscholar.org

Table 1: HPTLC Method Parameters for Vasicine Analysis

| Parameter | Details | Reference |

|---|---|---|

| Stationary Phase | Pre-coated Silica gel 60 F254 plates | thieme-connect.com |

| Mobile Phase | Methanol:Toluene:Dioxane:Ammonia (2:2:5:1) | thieme-connect.com |

| Scanning Wavelength | 254 nm | thieme-connect.com |

| Linearity Range | 4–40 µg | thieme-connect.com |

| Correlation Coefficient (r) | 0.998 | thieme-connect.com |

Chiral Resolution and Stereochemical Determination

Vasicine possesses a chiral center at the C-3 position of the pyrroloquinazoline ring system, meaning it can exist as two enantiomers (mirror images). ias.ac.inontosight.ai The naturally occurring form is typically the levorotatory (l)-form. newdrugapprovals.org The determination of the stereochemistry is crucial as different enantiomers can exhibit different biological activities.

Optical Rotation Measurements

Optical rotation is a fundamental technique used to determine the stereochemistry of chiral molecules like vasicine. It measures the rotation of plane-polarized light as it passes through a solution of the compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

The l-form of vasicine, isolated from natural sources, exhibits a negative specific rotation. newdrugapprovals.org Reported values for the specific rotation ([α]D) of l-vasicine are -254° in chloroform and -62° in ethanol. newdrugapprovals.orgdrugfuture.com Interestingly, in dilute hydrochloric acid, vasicine becomes dextrorotatory. newdrugapprovals.orgnewdrugapprovals.org

The hydriodide dihydrate derivative of vasicine has a melting point of 195°C (dry). newdrugapprovals.orgdrugfuture.com While specific optical rotation data for this compound is not extensively reported in the readily available literature, it is expected that the chiral center would remain, and the compound would exhibit optical activity. The formation of the salt with hydriodic acid does not typically affect the stereochemistry at the C-3 position.

Classical resolution screening can be employed to separate enantiomers of a racemic mixture. onyxipca.com This process involves reacting the racemic compound with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. onyxipca.com While not explicitly detailed for this compound, such techniques are standard practice in stereochemical studies. onyxipca.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Vasicine |

| This compound |

| Vasicinone (B1682191) |

| Vasicol |

| Adhatonine |

| Vasicinol |

| Vasicinolone |

| Peganine |

| Ethyl acetate |

| Methanol |

| Ammonia |

| Acetonitrile |

| Tetrahydrofuran |

| Potassium dihydrogen phosphate |

| Phosphoric acid |

| Toluene |

| Dioxane |

| Chloroform |

| Hydrochloric acid |

X-ray Diffraction Analysis for Absolute Configuration

X-ray diffraction analysis is a powerful crystallographic technique for the unambiguous determination of the absolute configuration of chiral molecules. This method is particularly crucial for complex natural products and their derivatives, such as those of vasicine, where biological activity is often stereospecific. While direct X-ray diffraction data for this compound is not extensively detailed in publicly available literature, the application of this technique to closely related vasicine derivatives provides significant insights into its stereochemical nature.

Initially, the absolute configuration of (-)-vasicine was assigned as 3R. However, a pivotal reinvestigation involving X-ray diffraction analysis of vasicine hydrobromide led to a reversal of this assignment to the 3S-configuration. researchgate.netresearchgate.net This highlights the definitive power of X-ray crystallography in correcting stereochemical assignments that may have been inferred from other less direct methods. Similarly, an X-ray diffraction study of (+)-vasicinone hydrobromide was instrumental in establishing its 3S-configuration. researchgate.net

The principle of this technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a single crystal. For chiral molecules, this effect can be used to determine the absolute arrangement of atoms in space. The successful application of X-ray diffraction to vasicine hydrobromide and vasicinone hydrobromide demonstrates its applicability to the hydriodide salt as well, provided that a suitable single crystal of this compound can be grown. researchgate.netnih.gov The presence of the heavy iodine atom in this compound would, in theory, enhance the anomalous scattering effect, potentially making the determination of its absolute configuration more straightforward. researchgate.net The hydriodide dihydrate of vasicine is known to form needles with a melting point of 195°C (dry). drugfuture.comchemicalbook.comnewdrugapprovals.org

Impurity Profiling and Related Substance Analysis

Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of an active pharmaceutical ingredient (API). ajprd.combiomedres.us For vasicine and its derivatives, a comprehensive impurity profile would include the identification and quantification of related alkaloids, synthetic intermediates, degradation products, and residual solvents. biomedres.usajptr.com

The natural source of vasicine, the plant Adhatoda vasica, contains a variety of related quinazoline alkaloids that can be considered impurities if not adequately separated during the isolation and purification process. ajptr.comnih.gov The most prominent of these is vasicinone, which is an oxidized form of vasicine. akjournals.com Other related alkaloids include deoxyvasicine, vasicol, and adhatodinine. nih.gov

Analytical techniques are paramount in the detection and quantification of these related substances. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), has been established as a robust method for the simultaneous quantification of vasicine and vasicinone in plant material and formulations. akjournals.comijrdpl.com A developed RP-HPLC method utilized a C18 column with an isocratic mobile phase of 0.1% trifluoroacetic acid in a water:acetonitrile mixture (90:10), allowing for the successful separation and quantification of both alkaloids. akjournals.com

For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. biomedres.usajptr.com LC-MS, for instance, has been used to determine the molecular weight of purified vasicine. niscpr.res.in Furthermore, studies on the metabolism of vasicine have identified numerous metabolites, including hydroxylated and conjugated derivatives, which could potentially be present as impurities in certain contexts. nih.gov

The stability of vasicine is also a factor, as degradation can lead to the formation of impurities. ajprd.com Therefore, stability-indicating methods are crucial for monitoring the purity of vasicine and its pharmaceutical preparations over time. The process of impurity profiling involves not just the identification and quantification of these substances but also setting acceptable limits based on toxicological data. ajprd.com

A summary of common analytical techniques used in the analysis of vasicine and its related substances is presented below.

| Analytical Technique | Application in Vasicine Analysis |

| High-Performance Liquid Chromatography (HPLC) | Quantification of vasicine and vasicinone. akjournals.comijrdpl.com |

| High-Performance Thin-Layer Chromatography (HPTLC) | Qualitative analysis and separation of alkaloids. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and identification of metabolites and impurities. ajptr.comniscpr.res.in |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and semi-volatile impurities. ajptr.com |

| UV-Visible Spectroscopy | Determination of absorption maxima for quantification. niscpr.res.in |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. niscpr.res.in |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of vasicine and its derivatives. nih.gov |

Biosynthetic Pathways of Vasicine

Precursor Identification and Enzymatic Mechanisms

The molecular architecture of vasicine (B45323) is constructed from two primary building blocks: an anthranilic acid derivative and a component providing the pyrrolidine (B122466) ring. newdrugapprovals.orgresearchgate.netepharmacognosy.com

Precursor Molecules:

Anthranilic Acid: This aromatic amino acid forms the quinazoline (B50416) part of the vasicine skeleton. epharmacognosy.comrsc.org

Ornithine: In certain species, this non-proteinogenic amino acid is the precursor for the pyrrolidine ring system. newdrugapprovals.orgresearchgate.net

Aspartic Acid: In other plant species, evidence points towards aspartic acid as a key precursor for the non-anthranilic acid portion of the molecule. epharmacognosy.comepa.gov

Enzymatic Mechanisms:

The precise enzymatic control of vasicine biosynthesis is still under elucidation, but the proposed mechanism involves several key steps. A probable pathway includes a nucleophilic attack from the nitrogen atom of the anthranilate precursor on a pyrrolidinium (B1226570) cation, which is formed from ornithine. newdrugapprovals.orgresearchgate.net This is followed by an amide formation to complete the heterocyclic structure. newdrugapprovals.orgresearchgate.net While the specific enzymes catalyzing these reactions are not fully characterized, it is understood that they facilitate these complex condensations. The integration of multi-omics approaches is beginning to shed light on the key regulatory enzymes involved in the pathway. vegetosindia.orgresearchgate.net

Table 1: Identified Precursors in Vasicine Biosynthesis

| Precursor | Role in Vasicine Structure |

|---|---|

| Anthranilic Acid | Forms the quinazoline ring system |

| Ornithine | Precursor for the pyrrolidine ring in some species |

| Aspartic Acid | Precursor for the non-anthranilic portion in other species |

| N-acetylanthranilic acid | A proposed precursor in Justicia adhatoda |

Comparative Biosynthesis in Different Plant Species

Interestingly, the biosynthetic route to vasicine is not uniform across all plant species that produce it. The primary sources of vasicine, Peganum harmala and Justicia adhatoda, exhibit distinct variations in their synthetic pathways.

In Peganum harmala, where vasicine is also known as peganine, studies have clearly indicated that the alkaloid is derived from anthranilic acid and ornithine. newdrugapprovals.orgepharmacognosy.com The pathway in P. harmala follows the more direct route involving the condensation of these two precursors. newdrugapprovals.org The plant is a rich source of various alkaloids, and investigations into its transcriptome have identified numerous genes, such as those from the CYP82 family, that are involved in alkaloid biosynthesis. nih.govbiotechnologia-journal.orgbibliotekanauki.pl The production of alkaloids like vasicine in P. harmala has been observed to vary based on seasonal changes, suggesting that environmental factors can influence the biosynthetic output. nih.gov

Justicia adhatoda (also known as Adhatoda vasica) is another significant source of vasicine. epharmacognosy.com However, the biosynthetic pathway in this plant appears to diverge from that in Peganum harmala. newdrugapprovals.orgepharmacognosy.com Tracer studies using labeled precursors in J. adhatoda have shown that while anthranilic acid is a precursor, ornithine is not incorporated as efficiently. epa.gov Instead, research suggests a less direct sequence involving N-acetylanthranilic acid and aspartic acid as the likely precursors. epharmacognosy.comrsc.orgepa.gov Feeding experiments with labeled aspartate have demonstrated its specific incorporation into the pyrrolidine part of the vasicine molecule. epa.gov The elucidation of the complete pathway in J. adhatoda is an ongoing area of research, with modern techniques like de novo transcriptome analysis being employed to identify candidate genes involved in the biosynthesis. mdpi.com

Table 2: Comparative Biosynthesis of Vasicine

| Feature | Peganum harmala | Justicia adhatoda |

|---|---|---|

| Common Name for Vasicine | Peganine | Vasicine |

| Pyrrolidine Ring Precursor | Ornithine | Aspartic Acid |

| Anthranilic Acid Derivative | Anthranilic Acid | N-acetylanthranilic acid |

| Supporting Evidence | Tracer studies showing direct incorporation of ornithine. newdrugapprovals.orgepharmacognosy.com | Tracer studies showing poor incorporation of ornithine and specific incorporation of aspartate. epharmacognosy.comepa.gov |

Mechanistic Investigations of Vasicine and Its Derivatives Biological Activities Preclinical and in Vitro Studies

Molecular Mechanisms of Antioxidant Activity

The antioxidant effects of vasicine (B45323) and its derivatives are attributed to their ability to counteract oxidative stress through various molecular pathways.

Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS, Hydroxyl Radicals)

Vasicine has demonstrated significant free radical scavenging activity in multiple in vitro assays. This activity is crucial in mitigating the cellular damage caused by reactive oxygen species (ROS).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: Studies have consistently shown that vasicine can effectively scavenge DPPH radicals in a dose-dependent manner. biochemjournal.comnih.gov One study reported an IC50 value of 187 µg/ml for vasicine in a DPPH assay. biochemjournal.com Another investigation found the highest scavenging activity at a concentration of 300 µg/ml, with an IC50 value of 212.3 ± 1.9 µM. who.intnih.gov A derivative, vasicine acetate, also exhibited radical scavenging activity, reaching a maximum of 66.15% at a concentration of 1000 μg/mL. nih.gov Further research has reported IC50 values for vasicine in DPPH radical scavenging assays to be 18.2 μg/ml. dntb.gov.uanih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: Vasicine has shown potent activity in scavenging ABTS radicals, with a reported IC50 value of 11.5 μg/ml. dntb.gov.uanih.gov

Hydroxyl Radical Scavenging: The ability of vasicine to neutralize highly reactive hydroxyl radicals has also been documented. Research indicates that with increasing concentrations of vasicine, the inhibition of hydroxyl radicals increases, with maximum inhibition observed at a concentration of 70 μM. researchgate.net One study determined the IC50 value for hydroxyl radical scavenging to be 22 μg/ml. dntb.gov.uanih.gov

Table 1: Free Radical Scavenging Activity of Vasicine

| Assay | Concentration | Result | IC50 Value |

|---|---|---|---|

| DPPH | 300 µg/ml | 70.4 ± 1.3% inhibition | 212.3 ± 1.9 µM who.intnih.gov |

| DPPH | 100 µg/ml | 29% scavenging activity | 187 µg/ml biochemjournal.com |

| DPPH | Not Specified | Not Specified | 18.2 µg/ml dntb.gov.uanih.gov |

| ABTS | Not Specified | Not Specified | 11.5 µg/ml dntb.gov.uanih.gov |

| Hydroxyl Radical | 70 µM | Maximum inhibition | 22 µg/ml dntb.gov.uanih.govresearchgate.net |

Ferric Reducing Antioxidant Power (FRAP) Assays and Mechanisms

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Vasicine has demonstrated a dose-dependent ferric reducing ability. who.intnih.gov This indicates that vasicine can donate an electron to neutralize free radicals, thereby terminating the radical chain reaction. The antioxidant power of vasicine in the FRAP assay has been reported with an IC50 value of 15 μg/ml. dntb.gov.uanih.gov

Modulation of Endogenous Antioxidant Systems

Beyond direct radical scavenging, vasicine has been shown to modulate endogenous antioxidant defense systems. In a rat model of toxin-induced asthma, vasicine treatment led to a reduction in lipid peroxidation and an increase in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) peroxidase (Gpx). nih.gov It also increased the levels of glutathione (GSH), a critical intracellular antioxidant. nih.gov This modulation of endogenous antioxidant enzymes is a significant mechanism through which vasicine exerts its protective effects against oxidative stress. semanticscholar.orgnih.gov

Molecular Mechanisms of Anti-inflammatory Activity

The anti-inflammatory properties of vasicine and its derivatives are mediated through the inhibition of pro-inflammatory enzymes and the modulation of key inflammatory signaling pathways.

Enzyme Inhibition Studies (e.g., Proteinase, Lipooxygenase)

Vasicine has been found to inhibit enzymes that play a crucial role in the inflammatory process.

Proteinase Inhibition: Vasicine has demonstrated moderate inhibitory activity against trypsin, a serine protease. who.intresearchgate.net One study reported a 37.4 ± 1.1% inhibition of trypsin. who.int Another study found that vasicine from ethyl acetate extracts exhibited significant proteinase inhibitory activity with an IC50 value of 76 µg/mL. researchgate.net It also showed anti-inflammatory activity in BSA and egg albumin denaturation assays with IC50 values of 51.7 μg/ml and 53.2 μg/ml, respectively. dntb.gov.uanih.gov

Lipooxygenase (LOX) Inhibition: Lipooxygenases are enzymes involved in the synthesis of leukotrienes, which are potent inflammatory mediators. nih.govmdpi.com Vasicine has been shown to inhibit lipooxygenase, with one study reporting a maximum inhibition of 82% and an IC50 value of 76 µg/ml. dntb.gov.uanih.govresearchgate.net This inhibition of LOX contributes to the anti-inflammatory effects of vasicine.

Table 2: Enzyme Inhibitory Activity of Vasicine

| Enzyme | Result | IC50 Value |

|---|---|---|

| Trypsin (Proteinase) | 37.4 ± 1.1% inhibition who.int | Not Specified |

| Proteinase | Not Specified | 76 µg/mL researchgate.net |

| Lipooxygenase | 82% maximum inhibition researchgate.net | 76 µg/ml dntb.gov.uanih.gov |

Modulation of Inflammatory Mediators and Pathways (e.g., PI3K/Akt signaling)

Vasicine exerts its anti-inflammatory effects by modulating critical signaling pathways and reducing the production of inflammatory mediators.

Modulation of Inflammatory Cytokines: An alkaloid fraction of A. vasica containing vasicine was found to inhibit the production of nitric oxide (NO) and downregulate the mRNA and protein expression of pro-inflammatory cytokines such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. nih.gov It also dose-dependently inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

PI3K/Akt Signaling Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cellular processes, including inflammation. researchgate.netmdpi.commdpi.com In a study on isoproterenol-induced myocardial infarction in rats, vasicine was shown to have a protective effect by activating the PI3K/Akt signaling pathway. nih.gov The treatment with vasicine led to an upregulation of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in a dose-dependent manner. nih.gov By activating this pathway, vasicine can inhibit excessive inflammation and apoptosis. nih.gov

Mechanisms of Antimicrobial Activity

Preclinical and in vitro studies have explored the antimicrobial properties of vasicine, the primary active alkaloid component of vasicine hydriodide. The compound has demonstrated a moderate spectrum of activity against various bacterial and fungal pathogens. The underlying mechanisms are attributed to its quinazoline (B50416) chemical structure.

Antibacterial Action against Specific Pathogens (e.g., E. coli, M. tuberculosis)

Vasicine has exhibited inhibitory effects against a range of Gram-positive and Gram-negative bacteria. Research indicates that its mode of action is not fully elucidated but is linked to its chemical structure. The quinazoline skeleton present in vasicine is known to be a feature in various molecules with antibacterial activity who.int.

Studies using the agar well diffusion method showed that vasicine displayed moderate activity who.int. For instance, one study reported that vasicine exhibited its strongest antibacterial effect against Salmonella typhimurium who.int. Another study highlighted its activity against Escherichia coli nih.gov. A separate investigation using a colony-forming unit (CFU) assay demonstrated that as the concentration of vasicine increased, the number of colonies of both E. coli and Bacillus badius decreased researchgate.net.

Furthermore, vasicine acetate, a derivative, has shown good zones of inhibition against Enterobacter aerogenes, Staphylococcus epidermidis, and Pseudomonas aeruginosa nih.gov. It also displayed notable minimum inhibitory concentration (MIC) values against Micrococcus luteus, in addition to the previously mentioned pathogens nih.gov. While the plant Adhatoda vasica, from which vasicine is isolated, has traditional uses against tuberculosis, specific mechanistic studies on vasicine's direct action against Mycobacterium tuberculosis are still an area of ongoing research who.intrjpn.org.

Table 1: Antibacterial Activity of Vasicine and its Acetate Derivative

| Bacterial Strain | Compound | Method | Result | Reference |

|---|---|---|---|---|

| Escherichia coli | Vasicine | Microdilution | Active at 20 µg/ml | nih.gov |

| Salmonella typhimurium | Vasicine | Agar Well Diffusion | Max. activity (8 ± 1 mm zone) | who.int |

| Micrococcus luteus | Vasicine | Agar Well Diffusion | Moderate activity | who.int |

| Micrococcus luteus | Vasicine Acetate | MIC | 125 µg/mL | nih.gov |

| Enterobacter aerogenes | Vasicine Acetate | Disc Diffusion | 10 mm zone of inhibition | nih.gov |

| Enterobacter aerogenes | Vasicine Acetate | MIC | 125 µg/mL | nih.gov |

| Staphylococcus epidermidis | Vasicine Acetate | Disc Diffusion | 10 mm zone of inhibition | nih.gov |

| Staphylococcus epidermidis | Vasicine Acetate | MIC | 125 µg/mL | nih.gov |

| Pseudomonas aeruginosa | Vasicine Acetate | Disc Diffusion | 10 mm zone of inhibition | nih.gov |

| Pseudomonas aeruginosa | Vasicine Acetate | MIC | 125 µg/mL | nih.gov |

| Staphylococcus aureus | Vasicine | - | Showed activity | nih.gov |

| Klebsiella pneumoniae | Vasicine | - | Showed activity | nih.gov |

Antifungal Properties

The antifungal potential of vasicine has also been investigated. Studies have shown that vasicine demonstrates notable activity against the opportunistic fungal pathogen Candida albicans. One particular study reported maximum antifungal activity against C. albicans at a concentration of >55µg/ml nih.gov. The precise mechanism of its antifungal action is still under investigation but is thought to be related to the disruption of fungal cell processes.

Mechanisms of Enzyme Inhibition

Vasicine has been identified as an inhibitor of several key enzymes, suggesting its potential role in various therapeutic areas. Its inhibitory actions against cholinesterases and viral proteases have been a subject of particular interest in preclinical research.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms

Vasicine is recognized as a potent natural inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine selleckchem.complos.orgnih.govselleckchem.com. The inhibition of these enzymes leads to increased levels of acetylcholine in the brain, a strategy employed in the management of Alzheimer's disease nih.gov.

Kinetic studies have revealed that vasicine acts as a reversible and competitive inhibitor of AChE researchgate.net. This means it binds to the active site of the enzyme, competing with the natural substrate, acetylcholine. Molecular docking studies suggest that vasicine's binding mode within the catalytic site of AChE is similar to that of established drugs like galantamine and tacrine researchgate.net. Both vasicine and its metabolite vasicinone (B1682191) have shown stable interactions with the active sites of AChE and BChE in in-silico models doaj.org. Further investigations have demonstrated that vasicine can displace propidium iodide at the peripheral anionic site (PAS) of AChE, indicating a dual binding capability that can interfere with both substrate hydrolysis and the formation of amyloid-beta plaques nih.govdoaj.org.

Table 2: Cholinesterase Inhibitory Activity of Vasicine

| Enzyme | Compound | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Vasicine | 3.24 ± 0.08 | plos.orgnih.gov |

| Butyrylcholinesterase (BChE) | Vasicine | 0.10 ± 0.00 | plos.orgnih.gov |

HIV Protease Inhibition Mechanisms

In vitro studies have indicated that vasicine possesses antiviral activity through the inhibition of HIV protease dntb.gov.ua. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins, a necessary step for producing infectious virions nih.govmdpi.comutexas.edu.

The mechanism of most HIV protease inhibitors involves mimicking the transition state of the enzyme's natural substrate nih.gov. These inhibitors typically bind to the active site, which is composed of two aspartic acid residues (Asp 25 and Asp 25'), preventing the cleavage of viral polyproteins utexas.edunih.gov. In silico studies have shown that vasicine has a good binding affinity for the active site of HIV-protease, with a low binding energy of -6.4 kcal/mol, suggesting a stable interaction dntb.gov.ua. This binding likely blocks substrate access, thereby inhibiting the enzyme's function and disrupting viral replication dntb.gov.ua.

Structure-Activity Relationship Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies on vasicine and its analogues have provided insights into the chemical features essential for their biological activities. For cholinesterase inhibition, the core pyrroloquinazoline alkaloid structure of vasicine is crucial nih.gov. While many of its metabolites retain some inhibitory activity against AChE and BChE, they are generally weaker than the parent compound, indicating that vasicine itself is the most active form plos.orgnih.gov.

For other activities, such as bronchodilatory effects, SAR studies have shown that the quinazoline and oxo functionalities are essential for activity researchgate.net. Modifications to the different rings of the vasicine structure can significantly alter its biological effects. For instance, analogues without the 'C' ring but with aliphatic and phenyl substitutions on the 'B' ring showed specific relaxation effects against histamine-induced tracheal contractions researchgate.net. These studies underscore the importance of the specific arrangement of atoms and functional groups in the vasicine scaffold for its diverse enzyme-inhibiting properties.

Molecular Pathways in Antidiabetic Activity

Preclinical studies have highlighted the potential of vasicine as an antidiabetic agent, operating through multiple molecular mechanisms. These investigations primarily involve in vitro assays that demonstrate its ability to interfere with carbohydrate metabolism and the glycation of proteins, which are key processes in the pathophysiology of diabetes mellitus.

A primary therapeutic strategy for managing postprandial hyperglycemia (the spike in blood sugar after a meal) is to delay the digestion and absorption of carbohydrates. nih.gov This is achieved by inhibiting key enzymes in the digestive tract, namely α-amylase and α-glucosidase. nih.govnih.gov Pancreatic α-amylase is responsible for breaking down complex starches into smaller oligosaccharides, which are then further broken down into absorbable monosaccharides, like glucose, by α-glucosidase in the small intestine. nih.govfrontiersin.org

In vitro studies have demonstrated that vasicine possesses inhibitory activity against both of these crucial enzymes. researchgate.net By acting as an inhibitor, vasicine can effectively slow down the process of carbohydrate digestion, leading to a more gradual absorption of glucose into the bloodstream and thus helping to manage blood sugar levels. researchgate.net The efficacy of this inhibition is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit 50% of the enzyme's activity.

Table 1: In Vitro Antidiabetic Enzyme Inhibition by Vasicine

| Enzyme | IC50 Value (µg/mL) |

|---|---|

| α-Amylase | 47.6 researchgate.net |

Non-enzymatic glycosylation, or glycation, is a process where a sugar molecule, such as glucose, bonds to a protein or lipid molecule without the controlling action of an enzyme. nih.gov In the context of diabetes, the glycation of hemoglobin is a critical indicator of long-term glycemic control. researchgate.net When blood glucose levels are elevated over time, glucose molecules permanently attach to hemoglobin, forming glycated hemoglobin (HbA1c). nih.govnih.gov The level of HbA1c in the blood reflects the average blood sugar level over the preceding two to three months. nih.gov

In vitro assays have shown that vasicine has activity in modulating the non-enzymatic glycosylation of hemoglobin. researchgate.net This suggests that vasicine may interfere with the reaction between glucose and hemoglobin, potentially reducing the formation of HbA1c. By mitigating the extent of protein glycation, vasicine could help in reducing the downstream complications associated with diabetes that arise from the damage caused by advanced glycation end-products (AGEs) on various tissues.

Mechanistic Studies on Cardioprotective Effects

Vasicine has demonstrated significant protective effects against myocardial injury in preclinical models. nih.govnih.govresearchgate.net The underlying mechanisms involve a multi-pronged approach that includes combating oxidative stress, reducing inflammation and cell death, and activating critical cell survival signaling pathways.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a major contributor to tissue damage during a myocardial infarction. nih.govmdpi.com Excessive ROS can damage cellular macromolecules, leading to cell death and cardiac dysfunction. mdpi.com

Studies on animal models of isoproterenol-induced myocardial infarction have shown that vasicine effectively mitigates oxidative stress. nih.gov Its antioxidant properties were evidenced by its ability to modulate key markers of oxidative stress in myocardial tissues. nih.gov Research has quantified the antioxidant capacity of vasicine through various in vitro assays. frontiersin.org

Table 2: In Vitro Antioxidant Activity of Vasicine

| Assay | IC50 Value (µg/mL) |

|---|---|

| ABTS Scavenging | 11.5 researchgate.net |

| Ferric Reducing Power | 15 researchgate.net |

| DPPH Radical Scavenging | 18.2 researchgate.net |

| Hydroxyl Radical Scavenging | 22 researchgate.net |

In preclinical models, vasicine treatment led to a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and an increase in the activities of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). nih.gov

Inflammation and apoptosis (programmed cell death) are hallmarks of the tissue damage that occurs following a myocardial infarction. nih.govmdpi.com Following an ischemic event, the heart tissue experiences an influx of inflammatory cells and the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which exacerbate cardiac damage. nih.gov

Preclinical research demonstrates that vasicine exerts a protective effect by suppressing these processes. nih.govnih.gov In rat models of myocardial infarction, treatment with vasicine led to a significant reduction in the serum levels of TNF-α and IL-6. nih.govresearchgate.net

Furthermore, vasicine has been shown to inhibit apoptosis in cardiac tissue. nih.govresearchgate.net This anti-apoptotic effect is achieved by modulating the expression of key regulatory proteins in the Bcl-2 family. Specifically, vasicine treatment was found to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax and the executioner enzyme, cleaved Caspase-3. nih.govnih.govresearchgate.net The reduction in the rate of apoptosis in the vasicine-treated groups was further confirmed by TUNEL assays, which detect DNA fragmentation, a characteristic of apoptotic cells. nih.gov

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and proliferation. nih.govmerckmillipore.com Activation of this pathway is known to confer significant cardioprotective effects against ischemic injury. nih.gov

Mechanistic studies have revealed that the cardioprotective effects of vasicine are mediated, at least in part, through the activation of the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov In animal models of myocardial infarction, vasicine treatment was observed to up-regulate the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in a dose-dependent manner. nih.govresearchgate.net By activating this pathway, vasicine helps to inhibit excessive autophagy and suppress apoptosis, thereby preserving myocardial tissue and function. nih.gov This activation provides a molecular basis for how vasicine promotes cardiomyocyte survival in the face of ischemic stress. nih.govnih.gov

Mechanistic Aspects of Respiratory System Modulation

Vasicine, a quinazoline alkaloid, and its derivatives have been the subject of numerous preclinical and in vitro studies to elucidate their effects on the respiratory system. The hydriodide form, this compound, is a specific salt of this parent compound. newdrugapprovals.org Mechanistic investigations have primarily focused on the broader actions of vasicine, revealing a multi-faceted interaction with respiratory physiology.

Bronchodilatory Mechanisms

The bronchodilatory action of vasicine is a key area of investigation. Studies have shown that vasicine exhibits effects comparable to theophylline, a well-known bronchodilator. newdrugapprovals.org The primary mechanism of action for bronchodilators involves the relaxation of the smooth muscle of the bronchioles, which leads to improved airflow. nih.gov Preclinical studies have demonstrated that vasicine and its derivative, vasicinone, possess significant bronchodilatory properties. newdrugapprovals.orgwikipedia.org When used in combination, these two alkaloids show a pronounced synergistic bronchodilatory activity both in vivo and in vitro. newdrugapprovals.orgwikipedia.org This effect is crucial for relieving the bronchoconstriction associated with conditions like asthma. researchgate.net Furthermore, vasicine and its analogs are noted to be respiratory stimulants. newdrugapprovals.orgnih.gov

A synthetic analogue of vasicine, 7,8,9,10-Tetrahydroazepino[2,1b]quinazolin-12(6H)-one (TAZQ), has been shown to act by inhibiting mast cell degranulation and the release of histamine. researchgate.net It also decreases the activities of cAMP phosphodiesterase (PDEase) and lipoxygenase enzymes, suggesting a mechanism similar to disodium cromoglycate and aminophylline. researchgate.net

Expectorant Action through Mucus Modulation

Vasicine and its derivatives are well-regarded for their expectorant and mucolytic properties. caringsunshine.com The semi-synthetic derivative of vasicine, bromhexine, is a widely utilized mucolytic agent. caringsunshine.comtaylorandfrancis.com The mechanism behind this action involves the thinning and loosening of mucus in the airways, which eases congestion and coughing. newdrugapprovals.org Vasicine stimulates bronchial secretions, aiding in the removal of sputum. caringsunshine.com Ambroxol, another derivative, has been found to inhibit IgE-dependent mediator secretion. researchgate.net Studies on bromhexine have shown it can alter the capillary permeability of the bronchial epithelium. researchgate.net

Research on quinazoline alkaloids from Peganum harmala, including vasicine, deoxyvasicine, and vasicinone, has quantitatively demonstrated their expectorant effects. In mice, these compounds significantly increased phenol red secretion, an indicator of expectorant activity. nih.gov

Table 1: Effect of Vasicine and its Derivatives on Phenol Red Secretion in Mice

| Compound | Dose (mg/kg) | Increase in Phenol Red Secretion (fold) |

|---|---|---|

| Vasicine (VAS) | 5 | 0.54 |

| 15 | 0.79 | |

| 45 | 0.97 | |

| Vasicinone (VAO) | 5 | 0.60 |

| 15 | 0.99 | |

| 45 | 1.06 | |

| Deoxyvasicine (DVAS) | 5 | 0.46 |

| 15 | 0.73 | |

| 45 | 0.96 | |

| Ammonium (B1175870) chloride (Control) | 1500 | 0.97 |

Source: Liu et al., 2015 nih.gov

Antitussive (Cough Suppressant) Mechanisms

While known for its expectorant properties in productive coughs, vasicine also exhibits antitussive, or cough-suppressing, actions that can be beneficial for dry cough. caringsunshine.com Preclinical studies in animal models have confirmed these effects. researchgate.net In tests on mice and guinea pigs, vasicine, vasicinone, and deoxyvasicine significantly inhibited cough frequency and prolonged the cough latency period when cough was induced by ammonia (B1221849), capsaicin, or citric acid. nih.gov At higher doses, their antitussive activity was found to be comparable to that of codeine phosphate. taylorandfrancis.comnih.gov This suggests a centrally mediated mechanism of cough suppression, although the precise pathways are not fully elucidated.

Mechanistic Studies of Uterine Contractility Modulation

Vasicine is reported to have a potent stimulant effect on the uterus. newdrugapprovals.orgwikipedia.orgnih.gov This has led to investigations into its potential as an oxytocic and abortifacient agent. newdrugapprovals.orgnih.gov

Induction of Uterine Contractions and Prostaglandin Release